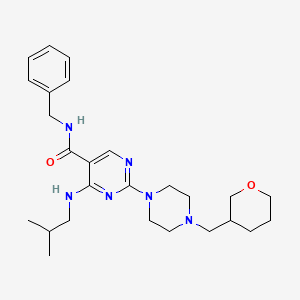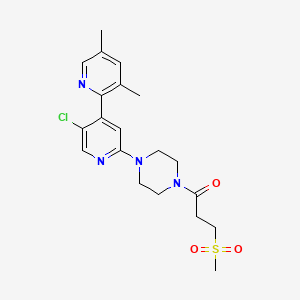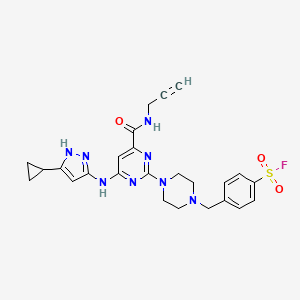
Pirquinozol
Descripción general
Descripción
Pirquinozol, también conocido por su nombre IUPAC 2-(hidroximetil)pirazolo[1,5-c]quinazolin-5(6H)-ona, es un compuesto que se investigó como agente antialérgico y antiasmático a principios de la década de 1980. A pesar de sus propiedades prometedoras, nunca se comercializó. This compound es notable por bloquear la liberación de histamina provocada por alérgenos sin unirse a los receptores β-adrenérgicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Pirquinozol implica la formación de la estructura central de pirazolo[1,5-c]quinazolin-5(6H)-ona. La ruta sintética generalmente comienza con la preparación del anillo de pirazol, seguido de la formación de la porción de quinazolinona. Las condiciones de reacción a menudo implican el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la ciclización y la formación de la estructura heterocíclica deseada .
Métodos de producción industrial
Si bien los métodos de producción industrial detallados para this compound no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar técnicas de purificación eficientes, como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Pirquinozol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El grupo carbonilo en la porción de quinazolinona se puede reducir para formar un grupo hidroxilo.
Sustitución: Los átomos de hidrógeno en el anillo de pirazol se pueden sustituir con varios grupos funcionales a través de reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio u óxido de cromo (VI).
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar reactivos como halógenos, haluros de alquilo o cloruros de acilo en condiciones apropiadas (por ejemplo, presencia de una base o un catalizador ácido).
Productos principales formados
Oxidación: Formación de derivados de ácido carboxílico.
Reducción: Formación de derivados de alcohol.
Sustitución: Formación de varios derivados de pirazol sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para sintetizar otros compuestos heterocíclicos.
Biología: Investigado por sus propiedades antialérgicas, particularmente en el bloqueo de la liberación de histamina.
Medicina: Explorado como un posible agente antiasmático.
Industria: Uso potencial en el desarrollo de nuevos productos farmacéuticos y agroquímicos
Mecanismo De Acción
Pirquinozol ejerce sus efectos bloqueando la liberación de histamina provocada por alérgenos. A diferencia de los antihistamínicos tradicionales, no se une a los receptores β-adrenérgicos. Los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción no están completamente dilucidados, pero se sabe que interfiere con el proceso de liberación de histamina .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de pirazol: Compuestos que contienen el anillo de pirazol, como aminopirazoles, que son conocidos por sus actividades biológicas.
Derivados de quinazolinona: Compuestos con el núcleo de quinazolinona, que se utilizan en diversas aplicaciones medicinales.
Singularidad de Pirquinozol
This compound es único en su capacidad de bloquear la liberación de histamina sin actuar como un antihistamínico tradicional. Esta propiedad lo convierte en un compuesto valioso para futuras investigaciones en el desarrollo de nuevos agentes antialérgicos y antiasmáticos .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-6H-pyrazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-6-7-5-10-8-3-1-2-4-9(8)12-11(16)14(10)13-7/h1-5,15H,6H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKOGNIEDDIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984432 | |
| Record name | 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65950-99-4 | |
| Record name | Pirquinozol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65950-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirquinozol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065950994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRQUINOZOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D16HG4V2UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Q1: What is the mechanism of action for Pirquinozol in managing allergic reactions?
A: this compound itself is a prodrug, meaning it needs to be metabolized in the body to become active. [] Its active metabolite, SQ 12,903, demonstrates anti-allergic properties by inhibiting histamine release from mast cells. This mechanism is similar to the actions of disodium cromoglycate (DSCG) and doxantrazole. [] While the exact mechanism remains unclear, these findings suggest that this compound, through its active metabolite, may interfere with the degranulation process of mast cells, thus reducing histamine release and mitigating allergic responses.
Q2: Are there analytical methods available to study this compound and its active metabolite?
A: Yes, high-performance liquid chromatography (HPLC) has been successfully employed to analyze both this compound and its active metabolite. [] This technique allows for the separation, identification, and quantification of these compounds, which is crucial for pharmacokinetic studies, formulation development, and quality control.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)











![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)
